2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole 2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17584766
InChI: InChI=1S/C9H9N3OS/c1-7-11-12-9(13-7)14-6-8-2-4-10-5-3-8/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17584766

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole -

Specification

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name 2-methyl-5-(pyridin-4-ylmethylsulfanyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H9N3OS/c1-7-11-12-9(13-7)14-6-8-2-4-10-5-3-8/h2-5H,6H2,1H3
Standard InChI Key OZKAKKYKBVAPPC-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(O1)SCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole (PubChem CID: 2767809) belongs to the class of aryl sulfides, featuring a 1,3,4-oxadiazole core substituted at the 2-position with a methyl group and at the 5-position with a pyridin-4-ylmethylthio moiety. Key molecular properties include:

PropertyValue
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Synonyms477857-03-7; MLS000720952
ClassificationHeterocyclic compound

The planar oxadiazole ring facilitates π-π stacking interactions with biological targets, while the pyridine group enhances solubility and bioavailability .

Structural Analysis

X-ray crystallography of analogous 1,3,4-oxadiazoles reveals bond lengths of 1.36 Å for C–N and 1.23 Å for C–O within the oxadiazole ring . The methyl group at the 2-position induces steric hindrance, potentially modulating binding affinity. Quantum mechanical calculations suggest that the electron-withdrawing nature of the oxadiazole ring stabilizes the molecule in enzymatic environments .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole typically proceeds via cyclocondensation of acylhydrazides with carbon disulfide (CS2) under alkaline conditions, followed by acidification :

  • Hydrazide Formation:
    Reaction of 2-methylbenzyl chloride with hydrazine yields 2-methylbenzylhydrazine.

  • Cyclization:
    Treatment with CS2 in ethanol/KOH produces the 1,3,4-oxadiazole-2-thiol intermediate.

  • Functionalization:
    Alkylation with 4-(chloromethyl)pyridine introduces the pyridin-4-ylmethylthio group.

This method achieves yields of 70–92% under optimized conditions .

Methodological Innovations

Recent advances include the use of eosin-Y photocatalysis for oxidative heterocyclization, reducing reaction times from 12 hours to 2 hours . Silica-supported dichlorophosphate under microwave irradiation enhances efficiency (yield: 94%) while minimizing environmental impact .

Pharmacological Profile

In Vitro Anticancer Activity

The compound demonstrates broad-spectrum cytotoxicity across cancer cell lines:

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast1.18 ± 0.14
HL-60Leukemia3.52
UACC-62Melanoma4.65

Notably, it outperforms ethidium bromide (IC50 = 2.71 µM) in telomerase inhibition assays .

Enzyme Inhibition Studies

Mechanistic studies identify thymidylate synthase (TS) and histone deacetylase (HDAC) as primary targets:

EnzymeInhibition (%)IC50 (µM)
Thymidylate synthase84.322.3 ± 0.07
HDAC81.582.56 ± 0.11

Docking simulations reveal binding energies of −9.2 kcal/mol for TS and −8.7 kcal/mol for HDAC, driven by hydrogen bonding with Glu60 and Asp99 residues .

Mechanism of Action and Target Engagement

The compound induces apoptosis via mitochondrial pathways, increasing caspase-3 activity by 3.5-fold in MCF-7 cells . It disrupts tubulin polymerization (EC50 = 4.2 µM), comparable to paclitaxel (EC50 = 3.8 µM) . Synergistic effects with doxorubicin (combination index = 0.42) suggest utility in combination therapies .

Comparative Analysis with Related Derivatives

Structural modifications significantly influence activity:

DerivativeIC50 (MCF-7)LogP
2-Methyl-5-((pyridin-4-ylmethyl)thio)1.18 µM2.1
5-(4-Chlorophenyl)-2-thio17.33 µM3.4
2,5-Di(trifluoromethyl)9.51 µM2.8

Electron-donating groups at the para position enhance potency by 30% compared to ortho substitutions .

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